4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is a heterocyclic compound with a bicyclic structure that includes a pyrimidine ring fused to an azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylpyrimidine with a chlorinating agent to introduce the chlorine atom at the 4-position, followed by cyclization to form the azepine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[4,5-d]azepine derivatives, such as:
- 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine
- 4-Chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine dihydrochloride
- tert-Butyl 4-chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate
Uniqueness
4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is unique due to its specific substitution pattern and the presence of an ethyl group at the 2-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H14ClN3 |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-chloro-2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine |
InChI |
InChI=1S/C10H14ClN3/c1-2-9-13-8-4-6-12-5-3-7(8)10(11)14-9/h12H,2-6H2,1H3 |
InChI Key |
VTXJFGCYQSGOFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(CCNCC2)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.